molecular formula C27H30N4O2 B14994531 (4E)-4-({1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-({1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}methylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14994531
M. Wt: 442.6 g/mol
InChI Key: WAJAAXUKXQAYFT-PCLIKHOPSA-N
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Description

(4E)-4-({1-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that combines several functional groups, including an indole, a piperidine, and a pyrazolone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({1-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The final step involves the formation of the pyrazolone ring via cyclization reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({1-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({1-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In the industrial sector, (4E)-4-({1-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-({1-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, piperidine-containing molecules, and pyrazolone-based compounds. Examples include:

  • Indole-3-carbinol
  • Piperidine-4-carboxylic acid
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one

Uniqueness

What sets (4E)-4-({1-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

(4E)-4-[[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C27H30N4O2/c1-20-25(27(33)31(28-20)22-10-4-2-5-11-22)16-21-17-30(26-13-7-6-12-24(21)26)19-23(32)18-29-14-8-3-9-15-29/h2,4-7,10-13,16-17,23,32H,3,8-9,14-15,18-19H2,1H3/b25-16+

InChI Key

WAJAAXUKXQAYFT-PCLIKHOPSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CN(C3=CC=CC=C32)CC(CN4CCCCC4)O)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(C3=CC=CC=C32)CC(CN4CCCCC4)O)C5=CC=CC=C5

Origin of Product

United States

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